molecular formula C15H26O3 B1249701 Africantriol

Africantriol

Cat. No.: B1249701
M. Wt: 254.36 g/mol
InChI Key: IFIHWZZZFAACPJ-FHISBMPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Africantriol is a sesquiterpene compound primarily isolated from marine microorganisms (Streptomyces sp. HKI0297) and the octocoral Lemnalia africana . It is characterized by a melting point of 189–190°C and a specific optical rotation of [α]D +63.9° (c = 0.44 in MeOH) . This compound’s marine-derived origin distinguishes it from plant- or fungus-based sesquiterpenes, emphasizing its ecological and pharmacological uniqueness .

Properties

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

(1aS,2R,4aS,5R,6R,7aS,7bR)-3,3,5,7b-tetramethyl-1,1a,2,4,5,6,7,7a-octahydrocyclopropa[h]azulene-2,4a,6-triol

InChI

InChI=1S/C15H26O3/c1-8-10(16)5-11-14(4)6-9(14)12(17)13(2,3)7-15(8,11)18/h8-12,16-18H,5-7H2,1-4H3/t8-,9-,10-,11+,12-,14-,15-/m1/s1

InChI Key

IFIHWZZZFAACPJ-FHISBMPRSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@H]2[C@]1(CC([C@@H]([C@@H]3[C@]2(C3)C)O)(C)C)O)O

Canonical SMILES

CC1C(CC2C1(CC(C(C3C2(C3)C)O)(C)C)O)O

Synonyms

africantriol

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Structural and Source Diversity: this compound and Africanol share the same octocoral source (Lemnalia africana) but differ significantly in melting points and optical rotations, suggesting distinct stereochemical configurations . Africanene, Africanen-15-ol, and Africanen-4-ol are derived from Sinularia species, a genus known for producing bioactive diterpenes and sesquiterpenes .

In contrast, this compound’s biological roles remain uncharacterized, warranting further research .

Physicochemical Properties: this compound’s high melting point (189–190°C) contrasts sharply with Africanol’s lower range (58–60°C), likely due to differences in hydroxyl group positioning or molecular rigidity . Africanen-15-ol and Africanen-4-ol share identical melting points (98°C) but exhibit divergent optical rotations, indicating enantiomeric or diastereomeric relationships .

Ecological Context: this compound’s production by marine microorganisms (Streptomyces) underscores its ecological versatility compared to coral-exclusive compounds like Africanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Africantriol
Reactant of Route 2
Africantriol

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